molecular formula H12Na3O10P B099701 Trisodium phosphate hexahydrate CAS No. 15819-50-8

Trisodium phosphate hexahydrate

Cat. No.: B099701
CAS No.: 15819-50-8
M. Wt: 272.03 g/mol
InChI Key: BPFZWBABAJEKEO-UHFFFAOYSA-K
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Description

Trisodium phosphate hexahydrate is an inorganic compound with the chemical formula Na₃PO₄·6H₂O. It appears as a colorless crystal that is highly soluble in water, producing an alkaline solution. This compound is widely used in various industries due to its versatile properties, including its role as a cleaning agent, food additive, and water treatment chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium phosphate hexahydrate can be synthesized through the neutralization of phosphoric acid with sodium carbonate, producing disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to form trisodium phosphate, which is subsequently crystallized to obtain the hexahydrate form .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Trisodium phosphate hexahydrate undergoes various chemical reactions, including:

    Neutralization: Reacts with acids to form corresponding sodium salts and water.

    Hydrolysis: In aqueous solutions, it hydrolyzes to form sodium hydroxide and phosphoric acid.

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Bases: Sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Trisodium phosphate hexahydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of trisodium phosphate hexahydrate involves its ability to produce an alkaline solution when dissolved in water. This alkalinity allows it to neutralize acids and act as a buffering agent. In biological systems, it helps maintain pH balance and supports various biochemical processes .

Comparison with Similar Compounds

  • Monosodium phosphate (NaH₂PO₄)
  • Disodium phosphate (Na₂HPO₄)
  • Tripotassium phosphate (K₃PO₄)
  • Triammonium phosphate ((NH₄)₃PO₄)

Comparison:

Properties

IUPAC Name

trisodium;phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3Na.H3O4P.6H2O/c;;;1-5(2,3)4;;;;;;/h;;;(H3,1,2,3,4);6*1H2/q3*+1;;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFZWBABAJEKEO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H12Na3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430831
Record name Sodium phosphate--water (3/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15819-50-8
Record name Sodium phosphate--water (3/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium phosphate hexahydrate
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Trisodium phosphate hexahydrate
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Trisodium phosphate hexahydrate
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Trisodium phosphate hexahydrate

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